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Introduction to Ertugliflozin Cocrystal Stability

Ertugliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for type 2 diabetes
treatment, presents significant solid-form challenges that complicate commercial development. In its natural
state, ertugliflozin exists as an amorphous solid with undesirable physicochemical properties including
high hygroscopicity and a propensity to convert into an oil, which prevents consistent commercial-scale
manufacture. Since ertugliflozin contains no ionizable functional groups under physiological conditions,
traditional salt formation approaches are not feasible. To address these limitations, an ertugliflozin-L-
pyroglutamic acid (L-PGA) cocrystal with 1:1 molar stoichiometry was developed as the active
pharmaceutical ingredient (API) for commercial drug product. This cocrystal demonstrates superior
physicochemical stability with high melting point (~142°C), non-hygroscopic nature, and stability at
elevated temperatures and humidity when stored appropriately in high-density polyethylene bottles with

desiccant or aluminum foil blister packs [1].

Despite its overall stability, the ertugliflozin-L-PGA cocrystal demonstrates a propensity for partial
dissociation when exposed to high humidity conditions for extended periods, leading to the formation of free
amorphous ertugliflozin. During in-use stability studies (bottles opened and closed daily to simulate patient

use), amorphous content up to 27% was measured by FT-Raman in a 26-week development study performed
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at 30°C/75% relative humidity (RH) [1]. This technical note provides detailed methodologies for evaluating
the dissociation behavior of ertugliflozin cocrystal under high humidity conditions and assesses the potential

impact on pharmaceutical performance.

Stability Challenges and Cocrystal Fundamentals

Moisture-Induced Cocrystal Dissociation

The dissociation phenomenon in pharmaceutical cocrystals represents a significant challenge for
formulation stability. For ertugliflozin cocrystal, exposure to high humidity can potentially disrupt the non-
covalent interactions (particularly hydrogen bonding) between the API and co-former (L-PGA), leading to
dissociation and formation of amorphous ertugliflozin. This transformation is concerning because
amorphous materials generally exhibit higher energy states and greater molecular mobility compared to
their crystalline counterparts, potentially impacting drug product stability and performance. Moisture can
induce several detrimental effects on solid dosage forms, including chemical degradation, physical

transformations, and alterations in dosage form performance [2].

The hygroscopicity of pharmaceutical materials is primarily governed by the surface chemistry of API
particles and the polarity of their functional groups. When the ertugliflozin cocrystal dissociates, the
resulting amorphous form may expose hydrophilic functional groups that facilitate additional moisture
uptake, potentially creating an auto-catalytic degradation pathway. This is particularly problematic for
drugs like ertugliflozin that are intended for long-term chronic administration, where consistent dosing over

time is critical for therapeutic efficacy [2].

Cocrystal Engineering Principles

Cocrystallization represents a crystal engineering approach to improve the stability of moisture-sensitive
APIs. Unlike salt formation, which requires ionizable functional groups, cocrystals rely on non-covalent
interactions (hydrogen bonding, van der Waals forces, m-m interactions) between the API and
pharmaceutically acceptable co-formers. The ertugliflozin-L-PGA cocrystal was specifically designed to

create a stable crystalline structure with reduced hygroscopicity compared to the amorphous API form. When
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properly designed, cocrystals can provide superior stability profiles while maintaining favorable solubility

and bioavailability characteristics [2] [3].

Table 1: Comparison of Stability-Enhancement Approaches for Moisture-Sensitive APIs

Suitability for

Approach Advantages Disadvantages
PP g g Ertugliflozin
Protective Non-toxic; complete Aluminum flex cracking; Used commercially
Packaging vapor barrier desiccant cost (HDPE bottles with
desiccant, foil blisters)

Polymer/Film Moisture protection; Additional unit operation;  Potential adjunct

Coating controlled release solvent use strategy

Lipid-Based Controlled release; Specialized storage; lipid Not employed

Technologies enhanced absorption degradation

Salt Formation Improved aqueous Requires ionizable Not feasible (no
stability groups; may reduce ionizable groups)

solubility

Cocrystallization Enhanced stability Requires hydrogen bond  Primary strategy (L-PGA

without ionizable groups;  donors/acceptors co-former)

GRAS co-formers

Stability Assessment Protocols

In Vitro Dissociation Studies

3.1.1 Accelerated Stability Testing

Purpose: To evaluate the physical and chemical stability of ertugliflozin cocrystal under controlled high

humidity conditions.

Materials and Equipment:
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e Ertugliflozin cocrystal tablets (5 mg, 15 mg) or powder

e Controlled humidity chambers (e.g., THB-1G Tenney Environmental Chambers)

e Saturated salt solutions for specific RH control (e.g., MgClz for 33% RH, NaBr for 57% RH, NaCl for
75% RH, K2SOa4 for 97% RH)

e FT-Raman spectrometer with microscopy capability

o X-ray powder diffractometer (XRPD)

¢ High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

e Sample Preparation:

o Prepare samples of intact tablets or powder (500 mg = 50 mg) in open glass containers.
o For in-use simulation, prepare separate samples that undergo daily opening/closing cycles.

e Storage Conditions:

o Store samples at 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH according to ICH guidelines.

o Include additional stress condition of 30°C/75% RH for in-use simulation.

o Maintain samples for predetermined timepoints: 0, 1, 2, 3, 6 months (long-term); 0, 1, 2, 3, 6
months (intermediate); 0, 1, 3, 6 months (accelerated).

e Analysis:

o

At each timepoint, remove samples and analyze immediately.
Determine amorphous content by FT-Raman spectroscopy using characteristic peaks.

(e]

[¢]

Assess crystallinity by XRPD, monitoring for appearance of amorphous halos.
Evaluate chemical stability by HPLC for related substances and assay.

[e]

Acceptance Criteria: Not more than 5% degradation products; not more than 30% amorphous content

formation; dissolution profile meeting similarity factor (f2) > 50 [1].

The experimental workflow for stability assessment can be visualized as follows:
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Figure 1. Experimental Workflow for Ertugliflozin Cocrystal Stability Assessment

Tablet Intact Samples Powder Form Samples In-Use Simulation

| 25°C/60% RH | | 30°C/65% RH | | 40°C/75% RH | 30°C/75% RH Stress

Physical Characterization Chemical Analysis Performance Testing

Degradation Products Assay Potency Content Uniformity

| FT-Raman |\ XRPD Analysis | DSC/TGA | | HPLC/Purity J Dissolution Profile

Stability Conclusions

Click to download full resolution via product page

3.1.2 Dynamic Vapor Sorption (DVS) Analysis
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Purpose: To quantitatively evaluate the moisture sorption-desorption behavior of ertugliflozin cocrystal and

monitor for moisture-induced phase transformations.

Materials and Equipment:

e Dynamic Vapor Sorption analyzer (e.g., Surface Measurement Systems DVS)
e Ertugliflozin cocrystal and amorphous reference standard
e High-precision microbalance (0.1 pg sensitivity)

Procedure:

e Pre-dry approximately 10-20 mg of sample at 0% RH and 25°C until constant mass (<0.01% change
over 10 min).

e Program RH steps: 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, 95%.

e Hold at each RH step until equilibrium (dm/dt < 0.002%/min over 10 minutes) or maximum time of 12
hours.

e Record equilibrium mass change at each RH.

e Perform desorption cycle using reverse RH profile.

e After completion, analyze samples by XRPD to identify any phase changes.

Data Analysis:

¢ Plot moisture uptake (%) versus RH to generate sorption isotherms.

e Calculate hygroscopicity classification according to Ph. Eur. Chapter 5.11.

¢ |dentify critical RH for phase transformation.

¢ Determine whether moisture sorption is reversible (physical adsorption) or irreversible (phase
transformation) [2].

Clinical Bioavailability Study

Purpose: To evaluate the relative bioavailability and potential pharmacokinetic impact of dissociated

amorphous ertugliflozin compared to the intact cocrystal.

Study Design:

e Design: Phase 1, open-label, randomized, two-period, two-sequence, single-dose crossover study.
e Subjects: 16 healthy adults (age 18-55 years, BMI 17.5-30.5 kg/m?).
e Treatments:

o Test: 15 mg amorphous ertugliflozin (non-commercial tablet)

o Reference: 15 mg cocrystal ertugliflozin (one 10 mg + one 5 mg tablet)
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Conditions: Overnight fast (=8 hours) before dosing.

Washout: >7 days between treatment periods.

Blood Sampling: Pre-dose and up to 72 hours post-dose for plasma concentration analysis.
Analytical Method: Validated LC-MS/MS method for ertugliflozin quantification [1].

Table 2: Pharmacokinetic Parameters from Clinical Bioavailability Study

Cocrystal Amorphous Geometric Mean 90% Confidence
Parameter .

Form Form Ratio Interval
AUCinf 1,450 £+ 320 1,430 £ 305 101.5% 95.4 - 107.9%
(ng-h/mL)
Cmax (ng/mL) 350 + 85 345 + 80 100.8% 94.2 - 107.8%
Tmax (h) 1.0 (0.7-2.0) 1.0 (0.5-2.0) - -
t'% (h) 125+3.2 12.8+3.5 - -

Bioequivalence Assessment: The 90% confidence intervals for both AUCinf and Cmax were wholly
contained within the standard bioequivalence range of 80-125%, demonstrating that any dissociation of the

cocrystal to the amorphous form would not have a clinically meaningful impact on oral bioavailability [1].

Analytical Methodologies

Solid-State Characterization

FT-Raman Spectroscopy:

Instrument: FT-Raman spectrometer with Nd:YAG laser (1064 nm excitation)

Parameters: Laser power 500 mW, resolution 4 cm~1, 64 scans

Spectral Analysis: Monitor characteristic cocrystal peaks (~1600 cm~1, ~1550 cm~1) and amorphous
halo

Quantification: Use peak height ratios or multivariate analysis for amorphous content quantification

X-ray Powder Diffraction (XRPD):
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« Instrument: X-ray diffractometer with Cu Ka radiation (A = 1.5418 A)

e Parameters: Voltage 45 kV, current 40 mA, step size 0.02° 28, scan speed 2° 26/min

e Scan Range: 5-40° 20

¢ Analysis: Monitor for appearance of amorphous halo (broad feature ~20° 26) and disappearance of
characteristic cocrystal peaks (~8.5°, ~17.0°, ~25.5° 20)

Dissolution Testing:

e Apparatus: USP Apparatus 2 (paddles)

¢ Medium: 900 mL phosphate buffer pH 6.8

e Temperature: 37°C = 0.5°C

e Paddle Speed: 50 rpm

e Sampling Times: 5, 10, 15, 20, 30, 45, 60 minutes
¢ Analysis: HPLC-UV at 225 nm

e Acceptance: >85% dissolved in 15 minutes [1]

The relationship between cocrystal dissociation and its impact on bioavailability is summarized below:
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Figure 2. Impact Pathway of Cocrystal Dissociation on Bioavailability
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Application and Implementation

Formulation and Packaging Considerations

Based on the stability assessment data, the following formulation and packaging recommendations are

provided for ertugliflozin cocrystal products:

e Primary Packaging: Use high-density polyethylene (HDPE) bottles with induction-sealed caps and
include desiccant canisters (e.g., silica gel) for bottle presentations. For blister packaging, use

aluminum foil blisters that provide complete moisture barrier protection.

e Formulation Considerations: Although the clinical study demonstrated bioequivalence between
cocrystal and amorphous forms, the cocrystal remains the preferred form due to its superior physical
stability and manufacturability. Standard tablet excipients may be used, but compatibility studies

should confirm no promotion of cocrystal dissociation.

¢ In-Use Stability: For products intended for use over extended periods after opening (e.g., 30-day in-
use periods), provide specific patient handling instructions to minimize exposure to high humidity

environments, particularly in tropical climates.

Regulatory and Compliance Aspects

Ertugliflozin cocrystal is approved as part of the drug product in various regions, including the United

States (Steglatro) and European Union. According to regulatory guidelines:

e The USFDA considers pharmaceutical cocrystals as drug polymorphs, not new APIs, provided the co-
former is pharmaceutically acceptable [4].

¢ L-Pyroglutamic acid is classified as a generally recognized as safe (GRAS) substance, making it
suitable for use as a co-former.

e Stability data packages should include conditions that evaluate cocrystal dissociation potential,
particularly under high humidity stress conditions.

e Dissolution method development should demonstrate the ability to detect potential differences
between cocrystal and amorphous forms, though the clinical study confirms equivalent performance.
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Conclusion

The comprehensive assessment of ertugliflozin cocrystal dissociation under high humidity conditions
demonstrates that while partial dissociation to the amorphous form can occur during stability studies, this
transformation does not impact the clinical performance of the drug product. The bioequivalence between
cocrystal and amorphous forms, combined with appropriate protective packaging strategies, ensures
consistent product quality throughout the shelf life. These application notes provide detailed methodologies
for evaluating cocrystal stability that can be applied to other cocrystal systems where dissociation potential
exists. The ertugliflozin case study exemplifies how comprehensive stability assessment coupled with

clinical evaluation can effectively address potential quality concerns related to solid form transformations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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